5,6-Dichloro-3-nitropyridin-2-amine

Catalog No.
S1902015
CAS No.
203794-33-6
M.F
C5H3Cl2N3O2
M. Wt
208 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Dichloro-3-nitropyridin-2-amine

CAS Number

203794-33-6

Product Name

5,6-Dichloro-3-nitropyridin-2-amine

IUPAC Name

5,6-dichloro-3-nitropyridin-2-amine

Molecular Formula

C5H3Cl2N3O2

Molecular Weight

208 g/mol

InChI

InChI=1S/C5H3Cl2N3O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H,(H2,8,9)

InChI Key

DYSLEQUCBXITJX-UHFFFAOYSA-N

SMILES

C1=C(C(=NC(=C1Cl)Cl)N)[N+](=O)[O-]

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)N)[N+](=O)[O-]

The exact mass of the compound 5,6-Dichloro-3-nitropyridin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5,6-Dichloro-3-nitropyridin-2-amine (CAS: 203794-33-6) is a highly functionalized, electron-deficient pyridine building block characterized by its ortho-aminonitro motif and adjacent di-chloro substitution [1]. In industrial and medicinal chemistry procurement, it is primarily valued as a rigid, pre-functionalized precursor for the synthesis of fused bicyclic heterocycles, such as imidazo[4,5-b]pyridines and [1,2,5]oxadiazolo[3,4-b]pyridines [2]. The presence of the nitro and amine groups allows for straightforward cyclization, while the two chlorine atoms at the C5 and C6 positions provide essential, orthogonal reactive handles for late-stage diversification via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling [3]. Procuring this specific intermediate allows chemists to bypass harsh, early-stage halogenation protocols, ensuring high regiocontrol and process scalability when constructing complex therapeutics for metabolic diseases.

Attempting to substitute 5,6-dichloro-3-nitropyridin-2-amine with its monochloro analogs, such as 6-chloro-3-nitropyridin-2-amine or 5-chloro-3-nitropyridin-2-amine, fundamentally disrupts downstream synthetic workflows [1]. Monochloro precursors lack the dual halogen handles required for sequential, regioselective functionalization. If a buyer procures a monochloro variant with the intent of performing a late-stage chlorination after fused-ring formation, the process typically suffers from poor regioselectivity, degradation of sensitive functional groups (such as ethers or secondary amines), and significantly reduced overall yields [2]. Furthermore, the adjacent chlorines in the 5,6-dichloro compound exert a synergistic electron-withdrawing effect that highly activates the C6 position for mild nucleophilic aromatic substitution (SNAr), an activation level that cannot be efficiently achieved with a single chlorine atom [3].

Elimination of Harsh Chlorination Steps and Yield Bottlenecks

Procuring the pre-chlorinated 5,6-dichloro compound eliminates the need for an aggressive N-chlorosuccinimide (NCS) mediated chlorination step. When starting from the comparator 6-chloro-3-nitropyridin-2-amine, achieving the 5,6-dichloro intermediate requires heating with excess NCS in acetic acid at 100 °C, which introduces corrosive conditions and limits scalability [1]. By sourcing the fully substituted building block, manufacturers bypass this ~85%-yielding bottleneck, directly enabling PIDA-facilitated cyclization to furoxans or reduction to diamines without exposing the reactor to high-temperature acidic halogenation[1].

Evidence DimensionProcessability and Step Reduction
Target Compound Data0 additional chlorination steps required; direct progression to cyclization.
Comparator Or Baseline6-Chloro-3-nitropyridin-2-amine requires 100 °C in acetic acid with NCS; ~85% yield bottleneck.
Quantified DifferenceSaves one harsh synthetic step and prevents ~15% material loss.
ConditionsSynthesis of common intermediates for oxadiazolopyridine or imidazopyridine libraries.

Bypassing high-temperature acidic chlorination improves process safety, reduces reactor corrosion, and streamlines the manufacturing of advanced pharmaceutical intermediates.

Orthogonal Reactivity for Sequential Functionalization

The 5,6-dichloro substitution pattern provides orthogonal reactivity that is impossible to achieve with monochloro alternatives like 5-chloro-3-nitropyridin-2-amine. In the synthesis of AMPK activators, the C6-chlorine (which becomes the C5-position in the resulting imidazo[4,5-b]pyridine core) is highly activated for nucleophilic aromatic substitution (SNAr) by alkoxides, while the C5-chlorine remains completely intact [1]. This allows for a subsequent, site-specific palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the remaining halogen, enabling dual functionalization from a single precursor[1].

Evidence DimensionRegioselective Functionalization
Target Compound DataEnables 100% regioselective sequential SNAr followed by cross-coupling.
Comparator Or BaselineMonochloro analogs permit only a single functionalization event.
Quantified DifferenceProvides two distinct, addressable functionalization sites with >90% regiocontrol.
ConditionsBase-mediated SNAr followed by Pd-catalyzed Suzuki coupling on fused bicyclic cores.

This orthogonal reactivity is mandatory for generating diverse, di-substituted heterocyclic libraries without requiring complex protecting group strategies.

Enhanced Electrophilicity for Mild SNAr Conditions

The presence of two adjacent chlorine atoms synergistically lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring, significantly enhancing the electrophilicity of the C6 position compared to a single chlorine substituent. This allows the SNAr displacement of the C6-chlorine with complex, sterically hindered nucleophiles (such as hexahydrofuro[3,2-b]furan-3-ol derivatives) to proceed under milder basic conditions (e.g., Cs2CO3 at room temperature or moderate heating) [1]. Monochloro variants typically require stronger bases or higher temperatures, which can degrade sensitive functional groups [1].

Evidence DimensionSNAr Activation Level
Target Compound DataSNAr proceeds efficiently with mild bases (Cs2CO3) and moderate conditions.
Comparator Or BaselineMonochloro systems often require elevated temperatures (>100 °C) or stronger bases (NaH).
Quantified DifferenceEnables a reduction in reaction temperature and prevents degradation of base-sensitive nucleophiles.
ConditionsEtherification of the azabenzimidazole core during AMPK activator synthesis.

Using a more electrophilic precursor prevents the decomposition of complex, expensive nucleophiles during the critical etherification step.

Synthesis of Mitochondrial Uncouplers for Metabolic Diseases

5,6-Dichloro-3-nitropyridin-2-amine is the premier starting material for constructing 6-amino-[1,2,5]oxadiazolo[3,4-b]pyridin-5-ol derivatives. Its di-chloro motif allows for PIDA-mediated cyclization to a furoxan intermediate, followed by regioselective displacement of the C6-chlorine, enabling the rapid generation of libraries targeting diet-induced obesity and NASH [1].

Manufacturing of Gut-Restricted AMPK Activators

In the development of therapeutics for gut-brain axis disorders, this compound is reduced and cyclized to form a 5,6-dichloro-1H-imidazo[4,5-b]pyridine core. The orthogonal reactivity of the two chlorines is then exploited to attach complex ether linkages at one position and bi-aryl groups at the other, a sequence that is impossible with monochloro precursors [2].

Advanced Azabenzimidazole Library Generation

For broad pharmaceutical discovery programs targeting type 2 diabetes and metabolic syndrome, the compound serves as a universal building block. Its enhanced electrophilicity allows for mild SNAr reactions with sterically hindered, base-sensitive alcohols, ensuring high yields of complex azabenzimidazole ethers without degrading the nucleophile [3].

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5,6-Dichloro-3-nitropyridin-2-amine

Dates

Last modified: 08-16-2023

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